molecular formula C11H17N3O3 B3945075 2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE

2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B3945075
M. Wt: 239.27 g/mol
InChI Key: ZENFBONHKZIOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-hydroxy-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-2,3-dihydropyridazin-3-one typically involves a multi-step process. One common method involves the Mannich reaction, where curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine are reacted to form the desired product . The reaction conditions often include the use of solvents such as ethanol and chloroform, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-hydroxy-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring can undergo substitution reactions, where the dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as cell proliferation, inflammation, and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a morpholine ring and a pyridazinone core, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-8-5-13(6-9(2)17-8)7-14-11(16)4-3-10(15)12-14/h3-4,8-9H,5-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENFBONHKZIOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CN2C(=O)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 2
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 3
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 4
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 5
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
Reactant of Route 6
Reactant of Route 6
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE

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